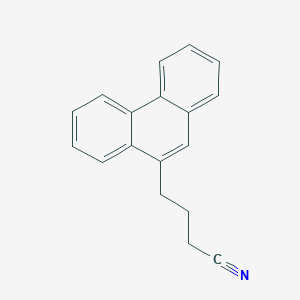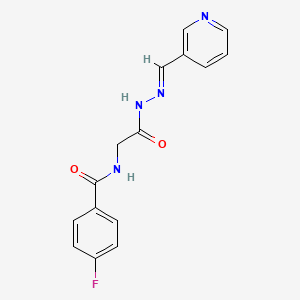
4-Fluoro-N-(pyridin-3-ylmethylene-hydrazinocarbonylmethyl)-benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-N-(pyridin-3-ylmethylene-hydrazinocarbonylmethyl)-benzamide is a synthetic organic compound that belongs to the class of hydrazones These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-(pyridin-3-ylmethylene-hydrazinocarbonylmethyl)-benzamide typically involves the condensation of 4-fluorobenzoyl chloride with pyridine-3-carbaldehyde hydrazone. The reaction is usually carried out in the presence of a base, such as triethylamine, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-Fluoro-N-(pyridin-3-ylmethylene-hydrazinocarbonylmethyl)-benzamide can undergo various chemical reactions, including:
Oxidation: The hydrazone moiety can be oxidized to form corresponding azines or other oxidation products.
Reduction: The compound can be reduced to form hydrazines or amines.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiols, or amines under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azines, while reduction could produce hydrazines or amines. Substitution reactions would result in the replacement of the fluorine atom with the nucleophile.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
作用機序
The mechanism of action of 4-Fluoro-N-(pyridin-3-ylmethylene-hydrazinocarbonylmethyl)-benzamide would depend on its specific biological target. Generally, hydrazones can interact with various enzymes and receptors, modulating their activity. The presence of the fluorine atom may enhance binding affinity and selectivity for certain targets. Molecular docking studies and biochemical assays would be necessary to elucidate the precise mechanism of action.
類似化合物との比較
Similar Compounds
4-Fluoro-N-(pyridin-2-ylmethylene-hydrazinocarbonylmethyl)-benzamide: Similar structure but with the pyridine ring attached at a different position.
4-Chloro-N-(pyridin-3-ylmethylene-hydrazinocarbonylmethyl)-benzamide: Similar structure but with a chlorine atom instead of fluorine.
N-(pyridin-3-ylmethylene-hydrazinocarbonylmethyl)-benzamide: Lacks the fluorine atom.
Uniqueness
The presence of the fluorine atom in 4-Fluoro-N-(pyridin-3-ylmethylene-hydrazinocarbonylmethyl)-benzamide can significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. These factors make this compound potentially more effective in certain applications compared to its non-fluorinated analogs.
特性
分子式 |
C15H13FN4O2 |
|---|---|
分子量 |
300.29 g/mol |
IUPAC名 |
4-fluoro-N-[2-oxo-2-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]ethyl]benzamide |
InChI |
InChI=1S/C15H13FN4O2/c16-13-5-3-12(4-6-13)15(22)18-10-14(21)20-19-9-11-2-1-7-17-8-11/h1-9H,10H2,(H,18,22)(H,20,21)/b19-9+ |
InChIキー |
NSJUQEVMRCUINH-DJKKODMXSA-N |
異性体SMILES |
C1=CC(=CN=C1)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)F |
正規SMILES |
C1=CC(=CN=C1)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)F |
溶解性 |
44.1 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


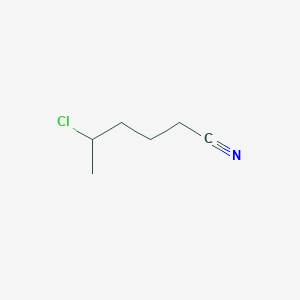
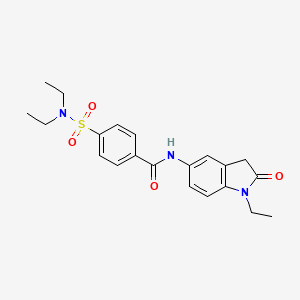


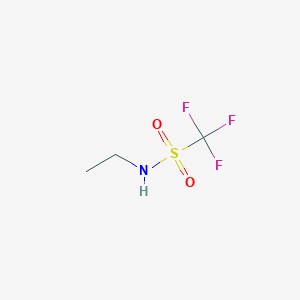
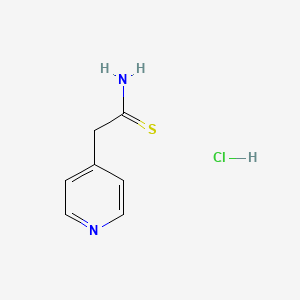
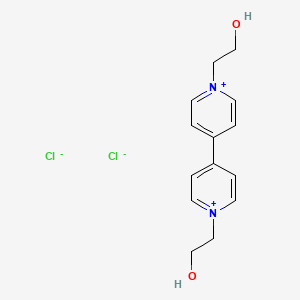
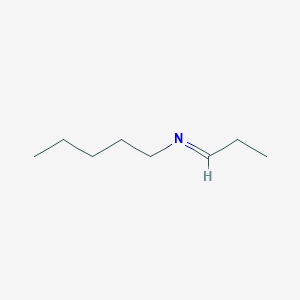
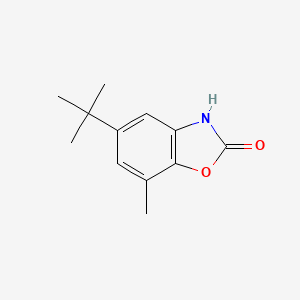
![N-(2-chlorophenyl)-2-[3-(2-methylpropyl)-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl]sulfanylacetamide](/img/structure/B14140495.png)



